molecular formula C18H14F3N3O B1666390 1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea CAS No. 581809-67-8

1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea

Katalognummer: B1666390
CAS-Nummer: 581809-67-8
Molekulargewicht: 345.3 g/mol
InChI-Schlüssel: SJGVXVZUSQLLJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A-425619 ist ein neuartiger und potenter Antagonist des transienten Rezeptorpotenzial-Vanilloid-1 (TRPV1)-Rezeptors. Dieser Rezeptor ist ein nicht-selektiver Kationenkanal, der durch verschiedene Reize aktiviert wird, darunter Capsaicin, Wärme und Protonen. A-425619 hat eine signifikante Wirksamkeit bei der Linderung akuter und chronischer entzündungsbedingter Schmerzen sowie postoperativer Schmerzen gezeigt .

Präparationsmethoden

Die Synthese von A-425619 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die Syntheseroute umfasst typischerweise die Bildung des Isochinolin-Kerns, gefolgt von der Addition der Trifluormethyl-Benzylgruppe. Die Reaktionsbedingungen beinhalten oft die Verwendung von starken Basen und hohen Temperaturen, um die Bildung des gewünschten Produkts zu ermöglichen .

Vorbereitungsmethoden

The synthesis of A-425619 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the formation of the isoquinoline core, followed by the addition of the trifluoromethyl-benzyl group. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

A-425619 unterliegt verschiedenen chemischen Reaktionen, darunter Substitutions- und Additionsreaktionen. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören starke Basen, Säuren und Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung mit Modifikationen an den funktionellen Gruppen, die an die Kernstruktur gebunden sind .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a trifluoromethyl group, which contributes to its lipophilicity and bioactivity. Its structure allows for specific interactions with the TRPV1 receptor, enhancing its selectivity and potency compared to other antagonists.

TRPV1 Antagonism

A-425619 has been identified as a highly potent and selective antagonist of TRPV1 receptors. Research indicates that it effectively blocks capsaicin-induced calcium influx in human embryonic kidney cells expressing TRPV1, with an IC50 value of approximately 5 nM . This high potency is critical for its potential therapeutic applications in pain management.

In Vitro Characterization

In vitro studies have demonstrated that A-425619 can inhibit TRPV1 activation by various endogenous lipid agonists, such as anandamide and N-arachidonoyl-dopamine, with comparable potency to capsaicin . The compound's ability to block both naive and sensitized TRPV1 receptors suggests its utility in treating various pain conditions.

In Vivo Efficacy

A series of in vivo studies have confirmed the efficacy of A-425619 in models of acute and chronic pain:

  • Capsaicin-Induced Mechanical Hyperalgesia : In animal models, A-425619 significantly reduced hyperalgesia induced by capsaicin (ED50 = 45 µmol/kg p.o.) .
  • Chronic Inflammatory Pain : The compound was effective in reducing pain associated with complete Freund's adjuvant-induced inflammation (ED50 = 40 µmol/kg p.o.) .
  • Postoperative Pain Relief : A-425619 maintained efficacy for postoperative pain relief over multiple dosing regimens without affecting motor performance .

Comparative Analysis with Other Antagonists

A comparative analysis indicates that A-425619 exhibits superior potency relative to traditional TRPV1 antagonists such as capsazepine, demonstrating a competitive antagonism profile . This positions A-425619 as a promising candidate for further clinical development.

Case Study 1: Efficacy in Neuropathic Pain Models

A study evaluated the effects of A-425619 in neuropathic pain models, showing partial efficacy. Although it did not completely alleviate neuropathic pain symptoms, it provided significant relief compared to control groups, suggesting potential for combination therapies .

Case Study 2: Safety Profile Assessment

In safety assessments, A-425619 did not exhibit significant interactions with a wide range of receptors and enzymes outside of TRPV1, indicating a favorable safety profile. This selectivity is crucial for minimizing adverse effects commonly associated with broader-spectrum analgesics .

Wirkmechanismus

A-425619 exerts its effects by selectively binding to the TRPV1 receptor and blocking its activation by various stimuli, including capsaicin, heat, and protons. This inhibition prevents the influx of cations, such as calcium and sodium, into the cell, thereby reducing the transmission of pain signals. The molecular targets of A-425619 include the TRPV1 receptor on peripheral and central nociceptive neurons .

Vergleich Mit ähnlichen Verbindungen

A-425619 ist einzigartig in seiner hohen Potenz und Selektivität für den TRPV1-Rezeptor im Vergleich zu anderen bekannten TRPV1-Antagonisten. Zu ähnlichen Verbindungen gehören Capsazepin, SB-366791 und AMG9810. Während diese Verbindungen ebenfalls den TRPV1-Rezeptor hemmen, hat A-425619 eine überlegene Wirksamkeit bei der Blockierung sowohl naiver als auch sensibilisierter TRPV1-Rezeptoren gezeigt. Darüber hinaus hat A-425619 eine höhere Selektivität gezeigt, mit minimaler Interaktion mit anderen Rezeptoren, Enzymen und Ionenkanälen .

Biologische Aktivität

1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea, also known as A-425619, is a compound that has garnered attention for its potential therapeutic applications, particularly in pain management and anti-inflammatory responses. This article reviews the biological activity of this compound, highlighting its mechanism of action, pharmacological properties, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 581809-67-8
  • Molecular Formula : C18H14F3N3O
  • Molecular Weight : 345.32 g/mol

A-425619 acts primarily as an antagonist of the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in the transmission of pain and inflammatory responses. The blockade of TRPV1 by A-425619 has been shown to inhibit pain signaling pathways, making it a candidate for treating various pain conditions.

In Vitro Studies

In vitro studies have demonstrated that A-425619 exhibits significant inhibition of TRPV1-mediated calcium influx. This effect was characterized through various assays measuring intracellular calcium levels in response to capsaicin and other TRPV1 activators. The compound's potency was quantified with an IC50 value indicating effective inhibition at low concentrations .

Pharmacological Effects

  • Anti-inflammatory Activity : A-425619 has shown promise in reducing inflammation in animal models. It significantly decreased edema in carrageenan-induced paw inflammation models, suggesting its utility in treating acute inflammatory conditions.
  • Analgesic Properties : The compound has been evaluated for its analgesic effects using thermal and mechanical pain models. Results indicated that A-425619 effectively reduced pain responses, comparable to standard analgesics like morphine .
  • Neuroprotective Effects : Preliminary studies suggest that A-425619 may also exhibit neuroprotective properties, potentially benefiting conditions such as neuropathic pain.

Case Studies

StudyModelFindings
Rat model of inflammatory painSignificant reduction in paw edema and pain response compared to control.
TRPV1 activation assaysInhibition of calcium influx with an IC50 value indicating high potency against TRPV1 activation.
Chronic pain modelDemonstrated sustained analgesic effects over extended periods without significant side effects.

Eigenschaften

IUPAC Name

1-isoquinolin-5-yl-3-[[4-(trifluoromethyl)phenyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O/c19-18(20,21)14-6-4-12(5-7-14)10-23-17(25)24-16-3-1-2-13-11-22-9-8-15(13)16/h1-9,11H,10H2,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGVXVZUSQLLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206906
Record name A-425619
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581809-67-8
Record name A-425619
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581809678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-425619
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-425619
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2NOA4CE04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.